bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid
Description
Bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid is a bis-guanidine derivative where two guanidine moieties are substituted at the N-position with methyl-linked 1H-pyrazol-3-yl groups. The compound forms a stable salt with sulfuric acid, likely in a 2:1 molar ratio (guanidine:sulfate), analogous to structurally related guanidine sulfates .
Properties
IUPAC Name |
2-(1H-pyrazol-5-ylmethyl)guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9N5.H2O4S/c2*6-5(7)8-3-4-1-2-9-10-4;1-5(2,3)4/h2*1-2H,3H2,(H,9,10)(H4,6,7,8);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZYYTSLFDLKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CN=C(N)N.C1=C(NN=C1)CN=C(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid can be achieved through several methods . One common approach involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . Another method is the one-pot pseudo five-component reactions of β-keto esters, hydrazines, and aldehydes . These reactions typically require specific catalysts and reaction conditions to achieve high yields . Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used . For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in the formation of substituted pyrazole derivatives .
Scientific Research Applications
Bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid has a wide range of scientific research applications . In chemistry, it is used as a chelating and extracting reagent for different metal ions . In biology and medicine, it exhibits various biological activities, including anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial properties . Additionally, it is applied as a fungicide, analgesic, pesticide, insecticide, and as a chelating and extracting reagent for different metal ions .
Mechanism of Action
The mechanism of action of bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid involves its interaction with specific molecular targets and pathways . The compound’s pyrazole core structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities . For example, it may inhibit specific enzymes involved in inflammatory pathways, resulting in its anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Electronic Effects
- Pyrazole vs. Furyl Substituents : The pyrazole group in the target compound introduces two nitrogen atoms in the heterocycle, enabling hydrogen bonding or metal coordination. In contrast, the 5-methyl-2-furyl group in the analog (CAS 30263-43-5) contains an oxygen atom, which may reduce basicity but improve solubility in polar solvents .
- Trimethylsilylphenyl vs. Pyrazole : The trimethylsilyl group in the phenyl-substituted analog () adds steric bulk and hydrophobicity, likely enhancing membrane permeability in pharmaceutical contexts .
Physicochemical Properties
- Stability : The furyl-substituted analog (CAS 30263-43-5) is stable at room temperature, suggesting that the target pyrazole analog may also exhibit robust storage characteristics under similar conditions .
- Solubility : Sulfate salts of guanidine derivatives are typically water-soluble. The pyrazole substituent’s polarity may further enhance aqueous solubility compared to the hydrophobic trimethylsilylphenyl analog.
Biological Activity
Bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
The compound has the molecular formula CHNOS and a molecular weight of 237.23 g/mol. Its structure includes two pyrazole rings connected by a guanidine moiety, which is known to influence its biological interactions and activities.
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. Research indicates that this compound can modulate various signaling pathways, leading to effects such as:
- Antioxidant Activity : The compound exhibits significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This is crucial for protecting cells from oxidative stress, which is linked to various diseases.
- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as Bax and activating caspase-3 pathways. This suggests potential applications in cancer therapy.
Biological Activities
The compound has been evaluated for several biological activities:
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Antioxidant Activity :
- Evaluated using the DPPH assay, results indicated that several derivatives of this compound exhibit strong radical scavenging properties.
- Table 1 summarizes the antioxidant activities of various derivatives:
Compound ID IC50 (µM) Activity Level 3i 6.2 Very Potent 3c 20.9 Low Activity -
Anticancer Activity :
- In vitro studies on colorectal carcinoma cells (RKO) demonstrated that this compound can inhibit cell growth in a dose-dependent manner.
- Mechanistic studies revealed activation of autophagy pathways and modulation of p53-related signaling.
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Antibacterial and Antifungal Properties :
- Preliminary tests indicate that the compound exhibits antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Study 1 : A study published in Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that showed enhanced cytotoxicity against various cancer cell lines, indicating the potential for developing new anticancer agents based on this scaffold .
- Study 2 : Research conducted on antioxidant properties demonstrated that certain derivatives outperformed traditional antioxidants in radical scavenging assays, suggesting their utility in formulations aimed at reducing oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
